Cas no 2196443-64-6 (1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one)

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a piperidine core substituted with a 6-methylpyridin-3-yl group and an acryloyl moiety. This structure imparts reactivity suitable for applications in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors or other biologically active molecules. The acryloyl group enables Michael addition reactions, facilitating covalent binding to target proteins, while the methylpyridine moiety enhances solubility and binding affinity. Its well-defined synthetic pathway ensures high purity and consistency, making it valuable for research in selective enzyme modulation. The compound’s stability under standard laboratory conditions further supports its utility in experimental and industrial settings.
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one structure
2196443-64-6 structure
商品名:1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
CAS番号:2196443-64-6
MF:C14H18N2O
メガワット:230.305523395538
CID:5410030
PubChem ID:132317543

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-(6-Methyl-3-pyridinyl)-1-piperidinyl]-2-propen-1-one
    • 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
    • AKOS034007481
    • EN300-6702259
    • 2196443-64-6
    • Z3488540454
    • インチ: 1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3
    • InChIKey: AVIWZPYIAZSGNG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)N1CCC(C2C=NC(C)=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 230.141913202g/mol
  • どういたいしつりょう: 230.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 33.2Ų

じっけんとくせい

  • 密度みつど: 1.075±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 414.0±34.0 °C(Predicted)
  • 酸性度係数(pKa): 6.06±0.12(Predicted)

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6702259-1.0g
1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
2196443-64-6 95.0%
1.0g
$0.0 2025-03-13

1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one 関連文献

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1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-oneに関する追加情報

Introduction to Compound CAS No. 2196443-64-6: 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

The compound with CAS number 2196443-64-6, commonly referred to as 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylpyridine group and a propenone moiety. Its intricate architecture makes it a valuable subject for both academic research and industrial applications.

The synthesis of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-one involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing the number of steps and improving yields. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the piperidine-pyridine linkage, which is a critical step in the synthesis process. These methods not only enhance the purity of the final product but also align with green chemistry principles by minimizing waste and energy consumption.

The structural features of this compound are particularly noteworthy. The presence of the methyl-substituted pyridine group introduces electronic effects that influence the reactivity and stability of the molecule. The propenone moiety, on the other hand, contributes to the compound's ability to participate in various chemical transformations, such as Michael additions and enolate formations. These properties make it a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential bioactive properties.

In terms of applications, 1-[4-(6-Methylpyridin-3-yll)piperidin-l-yllpropenone has shown promise in drug discovery efforts. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been explored in recent studies. For example, researchers have demonstrated that this compound exhibits selective binding to certain receptor subtypes, suggesting its potential as a lead compound for developing novel therapeutic agents. Additionally, its structural flexibility allows for further modifications to optimize pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The pharmacological profile of this compound has been extensively studied using advanced techniques like molecular docking and in vitro assays. These studies have revealed that it possesses moderate bioactivity against several disease-relevant targets, including cancer cell lines and inflammatory pathways. Furthermore, its ability to penetrate cellular membranes efficiently makes it a candidate for targeting intracellular pathogens or delivering payloads in nanomedicine applications.

From an environmental perspective, the eco-toxicological impact of CAS No. 2196443-based compounds has been a topic of interest. Recent research has focused on assessing their biodegradability under various conditions and their potential to accumulate in aquatic ecosystems. Preliminary findings suggest that this compound exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments. These insights are crucial for guiding its safe handling and disposal in industrial settings.

In conclusion, CAS No. 2196443-based compounds, particularly 1-[4-(6-Methylpyridin-3-yll)piperidin-l-yllpropenone, represent a fascinating class of molecules with diverse applications across chemistry and pharmacology. Ongoing research continues to uncover new aspects of their structure-function relationships, synthesis methodologies, and biological activities. As our understanding deepens, these compounds are expected to play an increasingly important role in advancing both scientific knowledge and practical innovations.

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